molecular formula C9H11BrN2O2 B3324021 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid CAS No. 1781439-01-7

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid

Cat. No.: B3324021
CAS No.: 1781439-01-7
M. Wt: 259.10
InChI Key: BYWFDBYXWLNQTR-UHFFFAOYSA-N
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Description

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid is a chemical compound that features a brominated imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine followed by the introduction of an acetic acid moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would result in the corresponding amine.

Scientific Research Applications

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of brominated imidazo[1,2-a]pyridine derivatives on biological systems.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The acetic acid moiety can also interact with biological molecules through hydrogen bonding and ionic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Lacks the acetic acid moiety, making it less versatile in certain reactions.

    2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid: Contains a pyrazine ring instead of a pyridine ring, leading to different chemical properties.

    tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: Used as a rigid linker in PROTAC development, highlighting its application in targeted protein degradation.

Uniqueness

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid is unique due to the presence of both the brominated imidazo[1,2-a]pyridine core and the acetic acid moiety

Properties

IUPAC Name

2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-4-11-8-2-1-6(3-9(13)14)5-12(7)8/h4,6H,1-3,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWFDBYXWLNQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2CC1CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
Reactant of Route 2
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
Reactant of Route 3
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
Reactant of Route 5
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid

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